![molecular formula C7H5Cl2N3 B1327138 2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 90213-67-5](/img/structure/B1327138.png)

2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶

描述

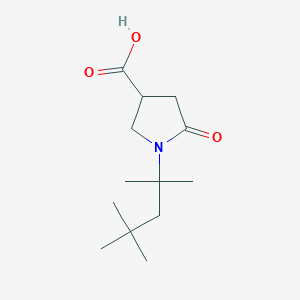

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和抗病毒活性

Saxena等人(1988年)的研究探讨了各种7-[(2-羟乙氧基)甲基]吡咯并[2,3-d]嘧啶的合成,包括与2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶相关的化合物。他们的研究评估了这些化合物对抗人类巨细胞病毒(HCMV)和单纯疱疹病毒1型(HSV-1)的活性,其中最活跃的化合物表现出轻微的活性和细胞毒性,对HCMV的活性略高于阿昔洛韦,但对HSV-1无活性(Saxena et al., 1988)。

与甘氨酸酯的相互作用

Zinchenko等人(2018年)研究了4,6-二氯嘧啶-5-甲醛与甘氨酸酯的相互作用。他们的研究得到了吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶的未知衍生物。这项研究突出了取决于反应物比例的反应特征,并提出了从这些衍生物中合成潜在生物活性化合物的前景(Zinchenko et al., 2018)。

光学性质和荧光增强

Bucevičius等人(2015年)合成了2,4-双(4-芳基-1,2,3-三唑-1-基)吡咯并[2,3-d]嘧啶,展示了调节前线轨道能级和荧光量子产率的能力。他们的研究表明,这些带有电子给体基团的化合物表现出激发态的分子内电荷转移特性,将荧光量子产率提高至73% (Bucevičius等人,2015)。

与甲基化鸟嘌呤类似物的合成

Cheng等人(1997年)合成了类似于一些天然存在的甲基化鸟嘌呤的核苷酸Q的类似物。这种合成涉及从5-氰基-2,4-二氯-7-(2,3,5-三-O-乙酰-β-D-核糖呋喃糖基)吡咯并[2,3-d]嘧啶衍生的5-取代-2-氨基-7-(β-D-核糖呋喃糖基)吡咯并[2,3-d]嘧啶-4-酮。这些化合物对于理解生物过程中甲基化鸟嘌呤的作用至关重要(Cheng et al., 1997)。

用于制药应用的大规模合成

Fischer和Misun(2001年)提出了一种从丙氨酸和马来酸二腈等基本化合物开始,短而高效的合成4-(3-氯苯氨基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶的方法。这种合成以其生态和经济效益而闻名,对于大规模生产具有药用活性的吡咯并[2,3-d]嘧啶具有重要意义(Fischer & Misun, 2001)。

糖基化和选择性卤素交换

Seela和Driler(1984年)研究了2,4-二氯-7H-吡咯并[2,3-d]嘧啶的糖基化,导致各种核苷酸的形成。这项工作侧重于选择性卤素交换反应以及糖基保护基对糖苷骨架反应性的影响。它有助于理解核苷酸的合成以及在药物化学中的潜在应用 (Seela和Driler,1984)。

三环嘌呤类似物的合成

Williams and Brown (1995) 探索了作为三环环系统的潜在前体的新型吡咯并[2,3-d]嘧啶衍生物的合成,这些衍生物是嘌呤的类似物。他们的工作揭示了合成具有潜在药用化学应用的化合物,特别是在新治疗剂的开发方面(Williams & Brown, 1995)。

未来方向

The future directions for the research on “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further investigation of their antiviral properties, particularly against flaviviruses like ZIKV and DENV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

作用机制

Target of Action

The primary target of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway, disrupting a chain of interactions between proteins in the cell . This disruption can lead to changes in cell division and death, potentially affecting the formation of tumors .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to changes in cell division and death . This can result in molecular and cellular effects, such as the potential reduction of tumor formation . In vitro studies have shown that similar compounds can have cytotoxic effects on certain cancer cell lines .

生化分析

Biochemical Properties

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. For instance, it has been observed to inhibit the activity of certain kinases, thereby modulating the phosphorylation status of target proteins. Additionally, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can bind to specific proteins, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of biochemical pathways .

Cellular Effects

The effects of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can modulate the expression of genes involved in critical cellular processes, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets. Additionally, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can influence the activity of metabolic enzymes, thereby affecting overall metabolic processes within the cell .

Transport and Distribution

The transport and distribution of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways .

属性

IUPAC Name |

2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIROGLUDZOMAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649401 | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90213-67-5 | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)